![molecular formula C11H17Br2N B1379319 (3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide CAS No. 1461706-68-2](/img/structure/B1379319.png)
(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide
Overview
Description
(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide is an organic compound with the molecular formula C₁₁H₁₇Br₂N. It is a brominated amine derivative, often used in various chemical syntheses and research applications. The compound is known for its reactivity due to the presence of both bromine and amine functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide typically involves the reaction of (2-methylphenyl)methylamine with 3-bromopropyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with controlled temperature and pressure conditions to ensure high yield and purity. The final product is often obtained in powder form and packaged under inert conditions to prevent degradation.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of various derivatives.
Oxidation Reactions: The amine group can undergo oxidation to form corresponding imines or nitriles under specific conditions.
Reduction Reactions: The compound can be reduced to form primary amines or other reduced derivatives.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, thiols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted amines and alcohols.
Oxidation Products: Imines, nitriles.
Reduction Products: Primary amines.
Scientific Research Applications
(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide involves its interaction with nucleophiles and electrophiles due to the presence of reactive bromine and amine groups. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. These interactions are crucial in its application in chemical syntheses and biological studies.
Comparison with Similar Compounds
- (3-Chloropropyl)[(2-methylphenyl)methyl]amine hydrochloride
- (3-Iodopropyl)[(2-methylphenyl)methyl]amine iodide
- (3-Bromopropyl)benzylamine hydrobromide
Comparison: (3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide is unique due to its specific bromine substitution, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in various chemical reactions. Its hydrobromide salt form also enhances its solubility and stability, making it suitable for diverse applications.
Properties
IUPAC Name |
3-bromo-N-[(2-methylphenyl)methyl]propan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.BrH/c1-10-5-2-3-6-11(10)9-13-8-4-7-12;/h2-3,5-6,13H,4,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMDMGZKBXJRGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCCCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B1379238.png)
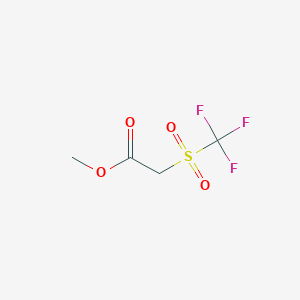
![3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1379241.png)
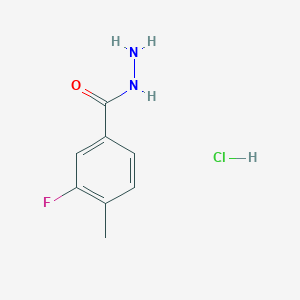
![tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B1379243.png)
![[4-(Pentafluoroethyl)phenyl]methanol](/img/structure/B1379245.png)
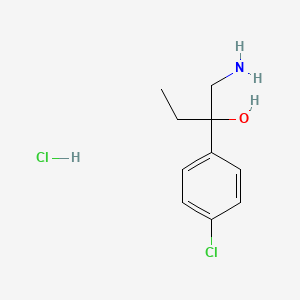
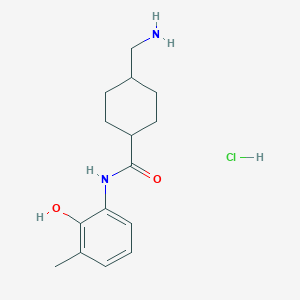

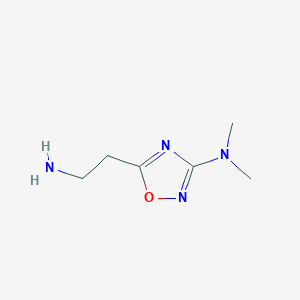
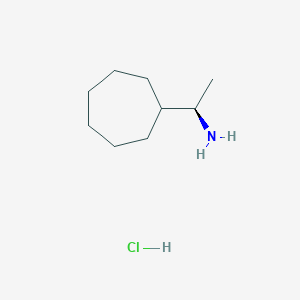

![Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1379254.png)
![2-[2-(Thiophen-2-yl)ethenyl]pyrrolidine](/img/structure/B1379258.png)
